N-(1-cyano-2,2-dimethylpropyl)-2-(naphthalen-2-ylsulfanyl)acetamide
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Overview
Description
N-(1-cyano-2,2-dimethylpropyl)-2-(naphthalen-2-ylsulfanyl)acetamide is a synthetic organic compound characterized by the presence of a cyano group, a dimethylpropyl group, a naphthylsulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-2,2-dimethylpropyl)-2-(naphthalen-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Naphthylsulfanyl Intermediate: The initial step involves the synthesis of a naphthylsulfanyl intermediate through the reaction of naphthalene with a suitable thiol reagent under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through the reaction of the intermediate with an acylating agent such as acetyl chloride or acetic anhydride.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the naphthyl or acetamide moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles or electrophiles can be employed under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced cyano derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1-cyano-2,2-dimethylpropyl)-2-(naphthalen-2-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug discovery.
Industry: The compound can be used in the development of specialty chemicals, polymers, or other industrial products.
Mechanism of Action
The mechanism of action of N-(1-cyano-2,2-dimethylpropyl)-2-(naphthalen-2-ylsulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.
Comparison with Similar Compounds
N-(1-cyano-2,2-dimethylpropyl)-2-(phenylsulfanyl)acetamide: Similar structure but with a phenyl group instead of a naphthyl group.
N-(1-cyano-2,2-dimethylpropyl)-2-(methylsulfanyl)acetamide: Similar structure but with a methyl group instead of a naphthyl group.
Uniqueness: N-(1-cyano-2,2-dimethylpropyl)-2-(naphthalen-2-ylsulfanyl)acetamide is unique due to the presence of the naphthylsulfanyl group, which can impart distinct chemical and physical properties
Properties
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-naphthalen-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-18(2,3)16(11-19)20-17(21)12-22-15-9-8-13-6-4-5-7-14(13)10-15/h4-10,16H,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZHDPREBYUSSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)CSC1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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